molecular formula C12H16N6O B14705149 2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol CAS No. 13486-46-9

2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol

Cat. No.: B14705149
CAS No.: 13486-46-9
M. Wt: 260.30 g/mol
InChI Key: HAIXWCFFPWUYIW-UHFFFAOYSA-N
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Description

2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol is a complex organic compound that features a 1,2,4-triazole ring, a phenyl group, and an ethanolamine moietyThe presence of the 1,2,4-triazole ring is particularly noteworthy, as this structure is known for its diverse biological activities and its role as a pharmacophore in many therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol typically involves multiple steps, starting with the formation of the 1,2,4-triazole ring. One common method involves the cyclization of hydrazine derivatives with formic acid or its derivatives . The phenyl group is then introduced through a nucleophilic substitution reaction, followed by the attachment of the ethanolamine moiety via an alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of 2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects . For example, it may inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the triazole ring and the ethanolamine moiety allows for a wide range of interactions with biological targets, making it a versatile compound for various applications .

Properties

CAS No.

13486-46-9

Molecular Formula

C12H16N6O

Molecular Weight

260.30 g/mol

IUPAC Name

2-[N-ethyl-4-(1H-1,2,4-triazol-5-yldiazenyl)anilino]ethanol

InChI

InChI=1S/C12H16N6O/c1-2-18(7-8-19)11-5-3-10(4-6-11)15-17-12-13-9-14-16-12/h3-6,9,19H,2,7-8H2,1H3,(H,13,14,16)

InChI Key

HAIXWCFFPWUYIW-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=NC=NN2

Origin of Product

United States

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